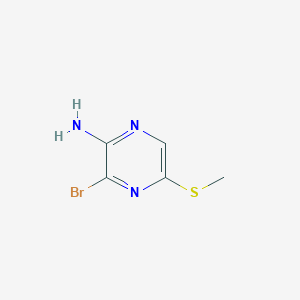

2-Amino-3-bromo-5-methylthiopyrazine

Description

Properties

Molecular Formula |

C5H6BrN3S |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

3-bromo-5-methylsulfanylpyrazin-2-amine |

InChI |

InChI=1S/C5H6BrN3S/c1-10-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) |

InChI Key |

RPUPFWYHSPLEIT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CN=C(C(=N1)Br)N |

Origin of Product |

United States |

Scientific Research Applications

Cytochrome P450 Inhibition

One of the most significant applications of 2-Amino-3-bromo-5-methylthiopyrazine is its role as an inhibitor of cytochrome P450 1A2. This enzyme is crucial in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of cytochrome P450 1A2 can lead to altered drug metabolism, which is essential for understanding drug interactions and potential side effects in pharmacotherapy .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, derivatives of pyrazine have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis and oxidative stress modulation . The compound's unique structure may enhance its activity against specific cancer types, warranting further investigation into its potential as an anticancer agent.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving brominated pyrazines and thiomethylating agents. Understanding its synthesis is crucial for developing efficient production methods for pharmaceutical applications .

Table 1: Comparison of Synthesis Methods

| Method | Yield | Reaction Conditions |

|---|---|---|

| Nucleophilic Substitution | 78% | Anhydrous THF, room temperature |

| Coupling Reactions | Varies (50-90%) | Pd-catalyzed reactions with boronic acids |

Structure-Activity Relationship (SAR)

The presence of both bromine and methylthio groups in the compound contributes to its distinct chemical reactivity and biological activity. Comparative studies with similar compounds have highlighted how variations in functional groups can significantly alter biological outcomes .

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits cytochrome P450 1A2 activity, leading to altered metabolism of common pharmaceuticals such as caffeine and certain antidepressants. This inhibition can result in increased plasma concentrations of these drugs, emphasizing the need for careful monitoring when co-administered .

Anticancer Evaluations

Recent investigations into the anticancer potential of pyrazine derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). These studies suggest that modifications to the pyrazine core could enhance efficacy and selectivity against tumor cells .

Comparison with Similar Compounds

Solubility and Stability

- This compound: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. The methylthio group enhances stability against hydrolysis compared to methoxy analogues .

- 5-Bromo-3-methoxypyrazin-2-amine : Higher water solubility due to the methoxy group but prone to hydrolytic degradation under acidic conditions .

- 2-Amino-5-bromo-3-chloropyrazine: Reduced solubility in organic solvents due to increased halogenation, but enhanced thermal stability .

Reactivity

- The bromine atom at position 3 in this compound facilitates Suzuki-Miyaura couplings, while the methylthio group enables thioether-specific reactions (e.g., oxidation to sulfones) .

- In contrast, 5-Bromo-3-methoxypyrazin-2-amine undergoes demethylation under strong acidic conditions, limiting its utility in harsh reaction environments .

Comparison with Analogues

- 5-Bromo-3-methoxypyrazin-2-amine : Synthesized via nucleophilic substitution of a methoxy group on a pre-brominated pyrazine core, requiring anhydrous conditions .

Preparation Methods

Bromination of 2-Amino-5-methylpyrazine

As reported by Sunshine Lake Pharma, bromination of 2-amino-5-methylpyrazine with bromine and pyridine in dichloromethane affords 2-amino-3-bromo-5-methylpyrazine in 88% yield. This intermediate serves as a precursor for further functionalization.

Reaction Conditions :

-

Substrate: 5-methylpyrazin-2-amine (5.00 g, 45.8 mmol)

-

Bromine: 8.80 g (55.0 mmol)

-

Base: Pyridine (4.35 g, 55.0 mmol)

-

Solvent: Dichloromethane (250 mL)

-

Time: 12 hours at room temperature

The product is isolated as a yellow solid, characterized by NMR and mass spectrometry.

Halogen Exchange and Thiolation

An innovative route involves halogen exchange (Halex) on chloropyrazines, followed by thiolation. For example, 2-amino-3-chloro-5-methylthiopyrazine can undergo bromine exchange using HBr or LiBr in the presence of a copper catalyst.

Halex Reaction :

-

React 2-amino-3-chloro-5-methylthiopyrazine with LiBr (2 equiv) and CuI (10 mol%) in DMF.

-

Heat at 120°C for 24 hours to afford the bromo derivative.

This method, though less common, provides an alternative pathway for introducing bromine post-thiolation.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 2-amino-3-bromo-5-methylthiopyrazine, and how can reaction conditions be optimized?

- Methodological Answer : A modular approach involves halogenation and functionalization of pyrazine precursors. For example, bromination of 2-amino-5-methylthiopyrazine using NaNO₂ and HBr in THF at 0°C (quenching with ice-cold water and KOH) yields brominated derivatives . Column chromatography (SiO₂, PE/EA 20:1) is effective for purification. Optimize stoichiometry (e.g., 2.5 eq. NaNO₂) and reaction time (1.5–2 hours) to minimize byproducts and improve yields (up to 79% reported for analogous compounds) .

Q. How should researchers handle safety and stability concerns for brominated pyrazines during synthesis?

- Methodological Answer : Brominated pyrazines like this compound require strict safety protocols due to skin/eye irritation risks (H317 hazard classification) . Use cold-water baths to control exothermic reactions (e.g., HBr addition), and employ inert atmospheres to prevent decomposition. Post-reaction, neutralize acidic residues with KOH and use ethyl acetate for safer extraction .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Confirm structure via <sup>13</sup>C NMR (δ ~146–136 ppm for pyrazine carbons) and mass spectrometry (expected molecular ion at m/z ≈ 235–240). Compare with literature data for analogous bromopyrazines, such as 2-amino-5-bromo-3-methylpyridine (δ 146.84, 136.49 ppm in CDCl₃) . TLC (Rf ~0.70 in PE/EA 20:1) aids in monitoring reaction progress .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating pyrazine derivatives be addressed?

- Methodological Answer : Regioselectivity depends on electron-withdrawing/donating groups. For 5-methylthio-substituted pyrazines, the methylthio group (-SMe) directs bromination to the 3-position via inductive effects. Computational modeling (e.g., DFT with B3LYP functional) predicts electron density maps, guiding experimental design. Validate with kinetic studies using variable-temperature <sup>1</sup>H NMR to track intermediate formation .

Q. What mechanistic insights explain the substitution reactivity of the bromine atom in this compound?

- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For SNAr, activate the pyrazine ring with electron-withdrawing groups (e.g., -NO₂) and use amines or thiols as nucleophiles. In Pd-catalyzed Suzuki couplings, optimize ligands (e.g., XPhos) and bases (K₂CO₃) for aryl boronate partners. Monitor reactivity via LC-MS/MS to identify intermediates .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies, revealing nucleophilic/electrophilic sites. For example, exact-exchange terms in DFT improve accuracy for thermochemical properties (average deviation <2.4 kcal/mol in atomization energies) . Pair with molecular dynamics simulations to study solvent effects on reaction pathways .

Q. What strategies enable functionalization of the methylthio group for downstream applications?

- Methodological Answer : Oxidize -SMe to sulfone (-SO₂Me) using m-CPBA in DCM, enhancing electrophilicity for further substitution. Alternatively, demethylate with BBr₃ to generate a thiol (-SH) for conjugation. Validate transformations via IR (S=O stretch ~1300 cm⁻¹) and <sup>19</sup>F NMR (if fluorinated tags are introduced) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for brominated pyrazine syntheses: How to resolve?

- Methodological Answer : Yield variations (e.g., 70–90%) may arise from differences in workup (e.g., column chromatography vs. crystallization) or reagent purity. Reproduce protocols using anhydrous THF and freshly distilled HBr. Compare kinetic data (reaction half-life) under standardized conditions to isolate variables .

Q. Conflicting computational vs. experimental reactivity predictions: Which factors matter most?

- Methodological Answer : DFT often underestimates steric effects in bulky substituents (e.g., methylthio groups). Augment calculations with solvent models (e.g., PCM for THF) and validate with Hammett plots correlating substituent effects with reaction rates. Use experimental activation energies (from Arrhenius plots) to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.